![molecular formula C19H18N2O2S B3001547 N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-3,4-二甲基苯甲酰胺 CAS No. 313469-49-7](/img/structure/B3001547.png)

N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-3,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

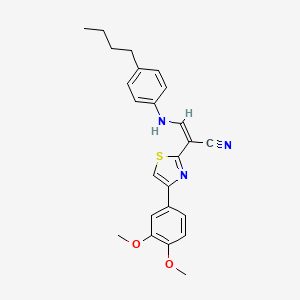

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.

BenchChem offers high-quality N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗真菌应用

N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-3,4-二甲基苯甲酰胺及其衍生物在抗真菌应用中显示出潜力。Jafar 等人 (2017) 的一项研究合成了类似的化合物并评估了它们对曲霉和黑曲霉等真菌的抗真菌作用。这些化合物表现出有效的抗真菌特性,特别是对曲霉 (Jafar et al., 2017).

抗菌筛选

已经合成了与 N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-3,4-二甲基苯甲酰胺结构相似的化合物,并筛选了它们的抗菌特性。Desai 等人 (2013) 探索了一系列这些化合物对各种细菌和真菌的抗菌潜力。这些噻唑衍生物在治疗微生物疾病,特别是细菌和真菌感染方面显示出希望 (Desai et al., 2013).

光动力疗法应用

Pişkin 等人 (2020) 的一项研究调查了具有甲氧基苯甲酰胺结构的锌酞菁衍生物用于光动力疗法,特别是在癌症治疗中。这些化合物表现出良好的荧光特性和高单线态氧量子产率,使其成为光动力疗法中 II 型光敏剂的潜在候选者 (Pişkin et al., 2020).

抗高血压和心脏药物

Drapak 等人 (2019) 的研究重点是合成和评估噻唑-2-亚胺衍生物作为潜在的抗高血压和心脏药物。他们的药理学研究证实了这些化合物的抗高血压作用,突出了它们在心血管治疗中的潜力 (Drapak et al., 2019).

抗癌和抗病毒活性

与 N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-3,4-二甲基苯甲酰胺结构相关的化合物显示出有希望的抗癌和抗病毒活性。Havrylyuk 等人 (2013) 的一项研究合成了吡唑啉取代的 4-噻唑烷酮,并测试了它们的体外抗癌活性,证明了对白血病细胞系的选择性抑制 (Havrylyuk et al., 2013).

未来方向

The future research directions for this compound would likely involve further exploration of its biological activities and potential applications in medicine. This could include studies to determine its mechanism of action, evaluate its efficacy and safety, and develop methods for its synthesis and modification .

作用机制

Target of Action

The primary targets of this compound are yet to be definitively identified. Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been shown to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and tumor growth .

Pharmacokinetics

A related compound, 3- ( (1-benzylpiperidin-4-yl)amino)- n - (4- (4-ethoxyphenyl)-thiazol-2-yl)propanamide, has been shown to have satisfactory drug-like characteristics and adme properties .

Result of Action

Thiazole derivatives have been shown to have a variety of effects, including antioxidant activity, analgesic effects, anti-inflammatory effects, antimicrobial activity, antifungal activity, antiviral activity, diuretic effects, anticonvulsant activity, neuroprotective effects, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

生化分析

Biochemical Properties

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition is achieved through binding interactions at the active site of the enzyme, leading to increased levels of acetylcholine and enhanced cholinergic signaling.

Cellular Effects

The effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AChE affects neurotransmission, which can alter neuronal cell function and signaling pathways. Additionally, this compound has been observed to impact gene expression related to inflammatory responses and oxidative stress .

Molecular Mechanism

At the molecular level, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of AChE, inhibiting its activity and leading to increased acetylcholine levels. This inhibition is characterized by a mixed inhibition type, as demonstrated by enzyme kinetics studies . Furthermore, the compound can modulate gene expression by interacting with transcription factors and signaling molecules involved in inflammatory and oxidative stress pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure can lead to gradual degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced cholinergic signaling and reduced oxidative stress. At higher doses, it can cause toxic effects, including neurotoxicity and adverse impacts on liver function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization to the synaptic cleft is essential for its role in modulating cholinergic signaling . Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors .

属性

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-12-4-5-15(10-13(12)2)18(22)21-19-20-17(11-24-19)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKSLPNWOHXSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)

![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)

![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)